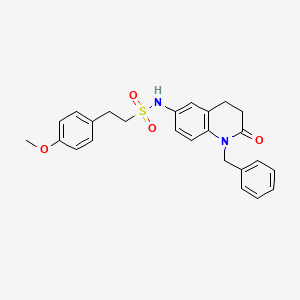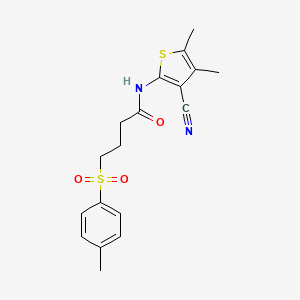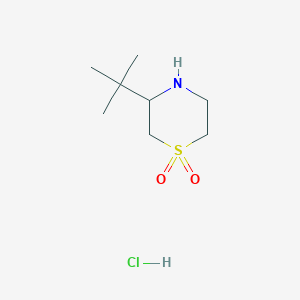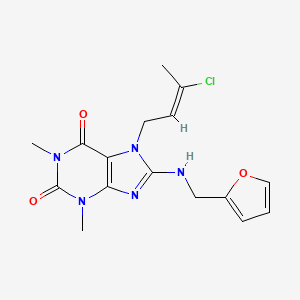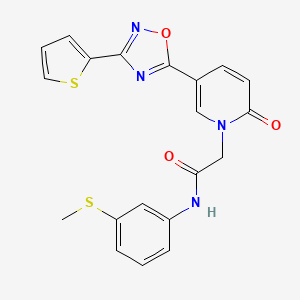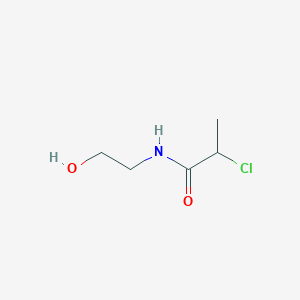
2-chloro-N-(2-hydroxyethyl)propanamide
Vue d'ensemble
Description
2-chloro-N-(2-hydroxyethyl)propanamide is a chemical compound with the molecular formula C5H10ClNO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as chlorhexidine gluconate, a well-known disinfectant and antiseptic agent.
Applications De Recherche Scientifique
2-chloro-N-(2-hydroxyethyl)propanamide has a wide range of scientific research applications. It is used as a disinfectant and antiseptic agent in various fields, including medicine and industry. Additionally, it serves as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-hydroxyethyl)propanamide can be achieved through various methods. One notable approach involves the use of this compound as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This method enables the polymerization of two monomers with differing activity and polarity in two stages . The reaction conditions typically involve solvents such as dichloromethane, N,N-dimethylformamide, and tetrahydrofuran, among others .
Industrial Production Methods: In industrial settings, the production of this compound often involves bulk manufacturing processes. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-chloro-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including substitution reactions. It can act as a bifunctional initiator in ATRP, enabling the formation of well-defined polymer chains .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include α-bromoisobutyryl bromide for the activation of polymer blocks . The reaction conditions often involve solvents like dichloromethane and N,N-dimethylformamide .
Major Products Formed: The major products formed from reactions involving this compound include well-defined polymer chains with specific molecular weights and functionalities .
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-hydroxyethyl)propanamide involves its role as a bifunctional initiator in ATRP. It enables the polymerization of monomers with differing activity and polarity, leading to the formation of well-defined polymer chains . The molecular targets and pathways involved in this process include the activation of polymer blocks using reagents like α-bromoisobutyryl bromide .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-chloro-N-(2-hydroxyethyl)propanamide include other bifunctional initiators used in ATRP, such as 2-bromo-N-(2-hydroxyethyl)propanamide and 2-iodo-N-(2-hydroxyethyl)propanamide .
Uniqueness: What sets this compound apart from similar compounds is its specific application as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures with well-defined molecular weights and functionalities .
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZKNEFDRPEFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
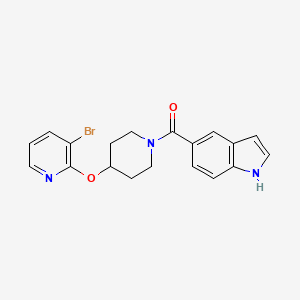
![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)
![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)
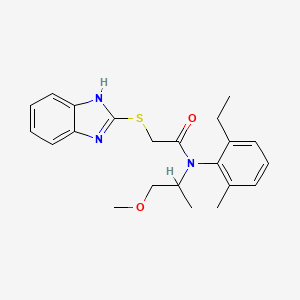
![methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2799906.png)
![3-bromo-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B2799907.png)

![1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine](/img/structure/B2799912.png)
